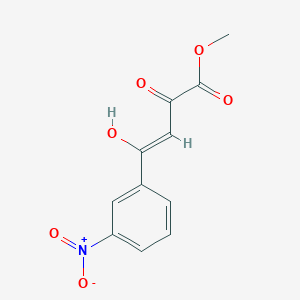

4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester

CAS No.:

Cat. No.: VC13293963

Molecular Formula: C11H9NO6

Molecular Weight: 251.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO6 |

|---|---|

| Molecular Weight | 251.19 g/mol |

| IUPAC Name | methyl (Z)-4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate |

| Standard InChI | InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3/b9-6- |

| Standard InChI Key | NCGPYGZQDNIHJP-TWGQIWQCSA-N |

| Isomeric SMILES | COC(=O)C(=O)/C=C(/C1=CC(=CC=C1)[N+](=O)[O-])\O |

| SMILES | COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |

| Canonical SMILES | COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O |

Introduction

Chemical Identity and Structural Characteristics

4-Hydroxy-4-(3-nitro-phenyl)-2-oxo-but-3-enoic acid methyl ester (CAS: 151646-59-2) is a methyl ester derivative of the parent carboxylic acid, 4-hydroxy-4-(3-nitrophenyl)-2-oxo-but-3-enoic acid. Its molecular formula is C₁₁H₉NO₆, with a molar mass of 251.19 g/mol . The compound features a nitrophenyl group at the 4-position, a hydroxyl group, and a conjugated keto-enol system, which contributes to its reactivity and potential applications in organic synthesis.

Structural Analysis

The compound’s IUPAC name is methyl (Z)-4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate, reflecting its stereochemistry and functional groups . Key structural attributes include:

-

A nitro group (-NO₂) at the 3-position of the phenyl ring, which enhances electrophilic properties.

-

A methyl ester group (-COOCH₃) at the 1-position, influencing solubility and reactivity.

-

A keto-enol tautomeric system at the 2-oxo-but-3-enoate moiety, enabling participation in conjugate addition reactions .

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₆ | |

| Molar Mass | 251.19 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Likely polar organic solvents | |

| Hazard Classification | Xi (Irritant) |

Synthesis and Preparation

The synthesis of this compound typically involves esterification of the parent carboxylic acid. A reported method utilizes 4-hydroxy-4-(3-nitrophenyl)-2-oxo-but-3-enoic acid reacted with methanol in the presence of acid catalysts or enzymatic agents .

Key Synthetic Steps

-

Esterification:

-

Purification:

Table 2: Synthesis Conditions and Yields

Reactivity and Functional Group Transformations

The compound’s functional groups enable diverse reactivity:

-

Nitro Group: Participates in reduction reactions to form amines, useful in pharmaceutical intermediates.

-

Keto-Enol System: Undergoes conjugate additions with nucleophiles (e.g., amines, thiols) .

-

Ester Group: Hydrolyzable to the carboxylic acid under acidic or basic conditions .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

-

Quinoxaline Derivatives: Via condensation with o-phenylenediamine, yielding dihydroquinoxalin-2(1H)-ones with bioactive potential .

-

Pyrazole Analogs: Reaction with hydrazines produces pyrazole rings, common in drug scaffolds .

Materials Science

-

Polymer Synthesis: The nitro and ester groups facilitate cross-linking in epoxy resins.

-

Coordination Chemistry: The keto-enol system can chelate metal ions, useful in catalysis.

Comparison with Related Compounds

Table 3: Structurally Similar Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-(4-Hydroxy-3-nitrophenyl)acetic acid | C₈H₇NO₅ | Carboxylic acid instead of ester |

| Methyl 2-(4-methoxy-3-nitrophenyl)acetate | C₁₀H₁₁NO₅ | Methoxy substitution |

| 4-Hydroxycoumarin | C₉H₆O₃ | Lacks nitro group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume